Deca-2,9-dien-4,6-diyne-1,8-diol
Description
Contextualization within the Polyacetylene Class of Natural Products
Polyacetylenes are a class of organic compounds characterized by the presence of one or more carbon-carbon triple bonds. ontosight.ainih.gov These compounds are widespread in nature, having been isolated from various plant families, fungi, and marine organisms. nih.gov Many polyacetylenes exhibit potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai
Deca-2,9-dien-4,6-diyne-1,8-diol belongs to this important class of natural products. It has been isolated from Torricellia angulata var intermedia, a plant used in traditional Chinese medicine. nih.govtandfonline.com The isolation of this and other polyacetylenes from this plant highlights the rich chemical diversity found within the plant kingdom and underscores the importance of exploring traditional medicinal plants for novel bioactive compounds. tandfonline.com
Molecular Architecture and Stereochemical Configurations of the Dien-Diyne-Diol Scaffold
The molecular structure of this compound is a testament to the biosynthetic ingenuity of nature. Its scaffold is a ten-carbon chain featuring two double bonds (a diene), two triple bonds (a diyne), and two hydroxyl groups (a diol). ontosight.ai This combination of functional groups results in a highly unsaturated and structurally complex molecule.
A key aspect of its molecular architecture is the presence of stereocenters, leading to different stereoisomers. Specifically, the hydroxyl group at the C-8 position creates a chiral center. Research has led to the isolation and characterization of the (8S) and (8R) enantiomers. nih.govtandfonline.com The absolute configuration of these enantiomers was determined using the extended Mosher's method, a sophisticated NMR technique used to elucidate the stereochemistry of chiral alcohols. tandfonline.com The double bond at the C-2 position can exist in either a cis or trans (E/Z) configuration, further adding to the potential for stereoisomerism. For instance, the isolated natural product has been identified as having a trans configuration at this position, denoted as (8S)-deca-2-trans-2,9-diene-4,6-diyn-1,8-diol. ontosight.aitandfonline.com
The precise arrangement of these stereochemical features is crucial as it can significantly influence the biological activity of the molecule. Even minor changes in stereochemistry can lead to substantial differences in how the molecule interacts with biological targets.
Research Significance of Highly Unsaturated Aliphatic Diols
The highly unsaturated aliphatic diol scaffold, as exemplified by this compound, is of significant interest to researchers for several reasons. The presence of multiple reactive sites, including the double and triple bonds and the hydroxyl groups, makes these molecules versatile platforms for chemical synthesis and modification.
From a medicinal chemistry perspective, the polyacetylene framework is associated with a broad spectrum of biological activities. ontosight.ai The unique electronic and structural properties conferred by the conjugated system of double and triple bonds are often key to their bioactivity. The hydroxyl groups can also play a critical role in interacting with biological macromolecules, such as enzymes and receptors. ontosight.ai
Furthermore, the study of such complex natural products drives the development of new synthetic methodologies and analytical techniques for their isolation, purification, and structural elucidation. The instability of some polyacetylenes in their oily form, and their relative stability in crystalline form, also presents interesting challenges and opportunities for their handling and potential application. tandfonline.com The exploration of the chemical space occupied by highly unsaturated aliphatic diols continues to be a promising avenue for the discovery of new chemical entities with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
deca-2,9-dien-4,6-diyne-1,8-diol |
InChI |
InChI=1S/C10H10O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,5,7,10-12H,1,9H2 |
InChI Key |
BAULTANCNGCCJT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C#CC#CC=CCO)O |
Origin of Product |
United States |
Isolation, Detection, and Structural Characterization of Deca 2,9 Dien 4,6 Diyne 1,8 Diol
Natural Occurrence and Botanical Sources of Polyacetylene Diols
Polyacetylene diols are a class of natural products characterized by a carbon chain with multiple acetylene (B1199291) (triple) and ethylene (B1197577) (double) bonds, and at least two hydroxyl (-OH) groups. Their distribution in the plant kingdom is a subject of ongoing research.
Isolation from Toricellia angulata and Related Species
Deca-2,9-dien-4,6-diyne-1,8-diol has been identified as a natural constituent of Toricellia angulata, a flowering plant belonging to the family Toricelliaceae. nih.govbiocat.comresearchgate.net Specifically, research has led to the isolation of stereoisomers of this compound, namely (R,E)-Deca-2-ene-4,6-diyne-1,8-diol and (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol, from Toricellia angulata var. intermedia. nih.govbiocat.comresearchgate.net The characterization of these compounds has been crucial in understanding the chemical diversity within this plant genus.
Identification in Atractylodes macrocephala and Angelica sinensis Context
While this compound itself has not been explicitly reported in the scientific literature as a constituent of Atractylodes macrocephala or Angelica sinensis, both of these botanicals are well-documented sources of other polyacetylene compounds, including various diols.
Studies on the roots of Atractylodes macrocephala have led to the isolation of several polyacetylenes, such as (2E,8E)-12-β-methylbutyryltetradeca-2,8-diene-4,6-diyne-1,14-diol. nih.govtandfonline.com This indicates that the biosynthetic pathways for producing polyacetylene diols are active in this plant, suggesting the potential, though unconfirmed, presence of other related structures.
Similarly, phytochemical investigations of Angelica sinensis have revealed a rich profile of polyacetylenes. nih.gov Among the compounds isolated are falcarindiol (B120969) and other polyacetylene diols, highlighting the capacity of this plant to synthesize complex acetylenic structures. nih.gov The presence of these related compounds underscores the importance of continued research into the full spectrum of polyacetylenes within Angelica sinensis.
Exploration of Other Plant Genera as Natural Product Sources
The search for polyacetylene diols extends beyond the aforementioned species. These compounds have been discovered in a variety of other plant genera, as well as in other natural sources like marine sponges. nih.gov For instance, different polyacetylene diols have been identified in plants from the Apiaceae and Araliaceae families. This widespread occurrence in different plant families points to a conserved yet diverse biosynthetic capability for producing these unique molecules across the plant kingdom.
Methodologies for Extraction and Chromatographic Purification
The isolation of pure this compound and related polyacetylenes from their natural sources requires a combination of sophisticated extraction and chromatographic techniques.
Solvent-Based Extraction Techniques for Polyacetylenes
The initial step in isolating polyacetylenes from plant material typically involves extraction with organic solvents. The choice of solvent is critical and is often guided by the polarity of the target compounds. For polyacetylenes, which are generally lipophilic, solvents such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297) are commonly used. tandfonline.comnih.gov
A widely employed method is sequential extraction with solvents of increasing polarity. For example, the pulverized plant material might first be extracted with a nonpolar solvent like petroleum ether, followed by a solvent of intermediate polarity such as chloroform or ethyl acetate. nih.gov This approach helps to fractionate the crude extract, concentrating the polyacetylenes in the less polar fractions. Accelerated solvent extraction (ASE) is a more advanced technique that utilizes elevated temperatures and pressures to enhance extraction efficiency, reduce solvent consumption, and shorten extraction times. thermofisher.comthermofisher.comresearchgate.net
Advanced Chromatographic Separation and Isolation Protocols
Following extraction, the crude extract, which is a complex mixture of various phytochemicals, must undergo further purification. This is typically achieved through a series of chromatographic steps.
Column Chromatography: A common initial purification step is column chromatography using a stationary phase like silica (B1680970) gel. tandfonline.com The extract is loaded onto the column, and a solvent or a gradient of solvents is passed through to separate the components based on their affinity for the stationary phase.
High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual compounds, high-performance liquid chromatography (HPLC) is indispensable. tandfonline.com Reversed-phase HPLC, often with a C18 column, is frequently used for the separation of polyacetylenes. nih.gov The use of a diol stationary phase in normal-phase mode has also been shown to be effective for separating polyacetylenes. researchgate.net
Other Chromatographic Techniques: Techniques such as Medium-Pressure Liquid Chromatography (MPLC) and preparative Thin-Layer Chromatography (TLC) can also be employed as intermediate or final purification steps. tandfonline.comnih.gov The combination of these various chromatographic methods allows for the successful isolation of pure polyacetylene diols like this compound for structural elucidation and further research.
Spectroscopic Elucidation of Molecular Structure
The definitive identification and characterization of this compound hinges on a combination of advanced spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of its constitution and configuration.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable.
¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in the molecule. The spectrum of this compound would be expected to show distinct signals for the protons of the vinyl groups, the methine protons adjacent to the hydroxyl groups, and the hydroxyl protons themselves. The coupling constants (J values) between adjacent protons are crucial for establishing the stereochemistry of the double bonds (E or Z).
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show characteristic signals for the sp-hybridized carbons of the diyne moiety, the sp²-hybridized carbons of the diene, and the sp³-hybridized carbons bearing the hydroxyl groups.
Two-dimensional NMR techniques are then employed to assemble the complete molecular structure.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the molecule, for instance, connecting the protons of the vinyl groups to the adjacent methine protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly important for identifying the connectivity of quaternary carbons, such as those in the diyne unit, and for linking the different spin systems together to build the complete molecular framework.
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | ~4.2 (d) | ~60 |
| 2 | ~5.8 (dt) | ~130 |
| 3 | ~6.2 (dd) | ~115 |
| 4 | - | ~75 |
| 5 | - | ~65 |
| 6 | - | ~68 |
| 7 | - | ~78 |
| 8 | ~4.5 (m) | ~62 |
| 9 | ~5.9 (ddd) | ~140 |
| 10 | ~5.3 (d) | ~118 |
| 1-OH | variable | - |
| 8-OH | variable | - |
Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. The data presented is representative for this class of compounds.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands confirming its key structural features.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| O-H (hydroxyl) | Broad band around 3300-3400 |
| C≡C (alkyne) | Weak band(s) around 2100-2200 |
| C=C (alkene) | Band around 1650 |
| C-O (alcohol) | Strong band around 1050-1150 |
| =C-H (alkene) | Bending vibrations around 965 (for E-alkene) |
The presence of a broad absorption in the region of 3300-3400 cm⁻¹ is indicative of the hydroxyl groups. The weak but sharp absorption bands in the 2100-2200 cm⁻¹ region are characteristic of the carbon-carbon triple bonds of the diyne moiety. The C=C stretching vibration of the alkene groups would appear around 1650 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRESIMS) is particularly crucial for determining the precise molecular formula. For this compound (C₁₀H₁₀O₂), the expected monoisotopic mass would be approximately 162.0681 g/mol .
In addition to the molecular ion peak, the mass spectrum will show a characteristic fragmentation pattern. The fragmentation of polyacetylenic alcohols often involves the loss of water (H₂O) from the molecular ion, as well as cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups and within the polyenyne chain. Analysis of these fragment ions can provide further confirmation of the proposed structure.
Quantum Chemical Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Assignment
This compound possesses chiral centers at the carbons bearing the hydroxyl groups (C-1 and C-8). Determining the absolute configuration (R or S) at these centers is a critical aspect of its structural elucidation. While NMR can establish the relative stereochemistry, Electronic Circular Dichroism (ECD) spectroscopy, in conjunction with quantum chemical calculations, is a powerful tool for assigning the absolute configuration of chiral molecules. caymanchem.com
The experimental ECD spectrum of a chiral molecule shows differential absorption of left and right circularly polarized light. By computationally modeling the ECD spectra for all possible stereoisomers (e.g., (1R, 8R), (1S, 8S), (1R, 8S), and (1S, 8R)) and comparing them with the experimental spectrum, the absolute configuration of the isolated natural product can be determined. rsc.org This method has been successfully applied to determine the absolute configurations of various chiral polyacetylenes. nih.govacs.org
Comparative Structural Analysis with Polyacetylene Analogues
The structural features of this compound can be further understood by comparing it with its isomers and other related polyacetylene alcohols.
Investigation of Isomeric Forms and Related Dien-Diyne Alcohols
Several isomeric forms of this compound exist, differing in the stereochemistry of the double bonds and the chiral centers. For example, the (2E,9Z) and (2E,8E) isomers have been reported. rsc.org Furthermore, related dien-diyne alcohols with varying chain lengths and substitution patterns have been isolated from natural sources.
Influence of Chain Length and Additional Functionalization on Molecular Architecture
In the broader context of polyacetylenes, the introduction of functional groups is a key strategy for tuning their properties youtube.com. The hydroxyl groups in this compound can be considered a form of functionalization that significantly impacts its molecular architecture compared to a simple hydrocarbon chain. For instance, studies on other polymers have shown that the presence of hydroxyl groups can affect polymerization kinetics and the physical properties of the resulting material, suggesting a strong influence on intermolecular and intramolecular forces that dictate the molecular arrangement nih.gov.
Steric and Electronic Effects of Double and Triple Bond Positioning
The arrangement of the two double bonds and two triple bonds within the deca- chain creates a conjugated π-system, which has profound steric and electronic consequences for the molecule's architecture.
Electronic Effects: The conjugated system of alternating double and single bonds leads to the delocalization of π-electrons across this portion of the molecule nih.gov. This electron delocalization contributes to the planarity of the conjugated segment and influences the bond lengths and angles. The electronic properties of polyacetylenes are a direct consequence of this conjugation. The interaction between the filled in-plane π-orbitals of the enediyne framework can lead to repulsion that destabilizes bent conformations, favoring a more linear arrangement to facilitate sigma C-C bond formation during reactions. The terminal hydroxyl groups, with their lone pairs of electrons, can also participate in electronic interactions with the π-system, further modulating the electronic distribution and, consequently, the molecular architecture.
The table below outlines the key structural features and their effects on the molecular architecture of this compound.
| Structural Feature | Influence on Molecular Architecture |
| Ten-Carbon Chain | Provides a flexible backbone for various conformations. |
| Terminal Hydroxyl Groups | Introduce polarity and hydrogen bonding capability, influencing folding and alignment. |
| Diyne Unit (C-C≡C-C≡C-C) | Imparts a rigid, linear segment to the molecular structure. |
| trans-Double Bond | Extends the linear region of the molecule. |
| Conjugated π-System | Leads to electron delocalization, promoting planarity and influencing bond characteristics. |
Synthetic Methodologies and Chemical Reactivity of Deca 2,9 Dien 4,6 Diyne 1,8 Diol and Its Structural Analogues
Strategies for the Total Synthesis of Dien-Diyne-Diol Scaffolds
The construction of complex polyacetylenic structures like Deca-2,9-dien-4,6-diyne-1,8-diol relies on a robust toolkit of organic reactions. The primary challenge lies in the controlled formation of the carbon backbone and the stereoselective introduction of its unsaturated moieties.
Carbon-Carbon Bond Formation Reactions for Polyacetylene Synthesis
The synthesis of the diyne core is a critical step in building the dien-diyne-diol scaffold. Copper-catalyzed cross-coupling reactions are among the most effective methods for forming C(sp)-C(sp) bonds to create unsymmetrical diynes. rsc.org
Key reactions include:
Cadiot-Chodkiewicz Coupling: This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt like cuprous bromide in the presence of an amine base. rsc.orgwikipedia.org It is a highly selective method for producing unsymmetrical 1,3-diynes. rsc.orgnih.gov The reaction mechanism proceeds through the deprotonation of the terminal alkyne, formation of a copper(I) acetylide, followed by oxidative addition and reductive elimination to form the new carbon-carbon bond. wikipedia.orgalfa-chemistry.com
Castro-Stephens Coupling: This reaction couples a copper(I) acetylide with an aryl or vinyl halide to form a disubstituted alkyne. alfa-chemistry.comwikiwand.comambeed.com The reaction is typically carried out in a solvent like hot pyridine. wikiwand.com Modern modifications of this reaction, such as the Sonogashira coupling, utilize a palladium co-catalyst, allowing for milder reaction conditions and in situ generation of the organocopper reagent. alfa-chemistry.com
These coupling strategies are fundamental in natural product synthesis and provide reliable pathways to the core structure of polyynes. rsc.orgnih.gov
Table 1: Comparison of Key C(sp)-C(sp) Coupling Reactions
| Reaction | Coupling Partners | Catalyst System | Key Features |
| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt (e.g., CuBr), Amine base | High selectivity for unsymmetrical diynes. rsc.orgwikipedia.org |
| Castro-Stephens Coupling | Copper(I) Acetylide + Aryl/Vinyl Halide | Stoichiometric Cu(I) | Forms disubstituted alkynes; can produce heterocycles. alfa-chemistry.comwikiwand.com |
| Glaser Coupling | Terminal Alkyne + Terminal Alkyne | Cu(I) or Cu(II) salt, Oxidant (e.g., O2) | Homocoupling reaction that produces symmetrical diynes. wikipedia.org |
Stereocontrol in the Introduction of Alkene and Alkyne Moieties
Achieving precise stereochemistry of the alkene units is crucial for defining the final geometry of the molecule. The partial reduction of alkynes is the most common strategy to generate stereodefined alkenes.
Z-(cis)-Alkene Synthesis: The syn-addition of hydrogen across an alkyne is typically achieved through catalytic hydrogenation using a "poisoned" catalyst. Lindlar's catalyst , which consists of palladium on calcium carbonate (CaCO3) or barium sulfate (BaSO4) treated with lead acetate (B1210297) and quinoline, is the classic reagent for this transformation. libretexts.orgwisc.edumasterorganicchemistry.com The poisoned nature of the catalyst prevents over-reduction of the alkene to an alkane, yielding the Z-alkene selectively. libretexts.orgthieme-connect.de The reaction proceeds via syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface. pearson.com
E-(trans)-Alkene Synthesis: The anti-addition of hydrogen to form E-alkenes is accomplished via dissolving metal reduction. libretexts.org This reaction uses an alkali metal, typically sodium or lithium, in liquid ammonia at low temperatures (-78 °C). libretexts.orgjove.commasterorganicchemistry.com The mechanism involves a radical anion intermediate, and the stereochemistry is determined at the vinyl anion stage, which preferentially adopts the more stable trans configuration. libretexts.orgacs.org
Modern advancements have also provided methods for stereodivergent synthesis using nickel or ruthenium catalysts, where the choice of ligand can direct the reaction to selectively form either the E- or Z-alkene from the same alkyne starting material. nih.gov
Table 2: Reagents for Stereoselective Alkyne Reduction
| Desired Alkene | Reagent System | Stereochemistry | Mechanism |
| Z-(cis)-Alkene | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Syn-addition | Catalytic Hydrogenation libretexts.orgmasterorganicchemistry.com |
| E-(trans)-Alkene | Na or Li in liquid NH₃ | Anti-addition | Dissolving Metal Reduction libretexts.orgmasterorganicchemistry.com |
Selective Transformations and Derivatizations
The rich functionality of the this compound scaffold allows for a variety of selective chemical transformations, enabling the synthesis of diverse structural analogues.
Catalytic Reduction of Unsaturated Bonds (e.g., Copper Hydride Catalysis)
Copper hydride (CuH) chemistry has emerged as a powerful tool for the selective reduction of unsaturated systems. rsc.org Catalytic CuH species, generated in situ, are particularly useful for the semi-reduction of conjugated enynes. This method is noted for its mild conditions and high degree of functional group tolerance, accommodating unprotected hydroxyl, keto, and ester groups. nih.govacs.org
In the context of a dien-diyne system, CuH-catalyzed reactions can offer high regioselectivity. The application of CuH allows for the hydrofunctionalization of enynes, providing access to highly substituted and enantioenriched products. rsc.orgacs.org For instance, the asymmetric semi-reduction of 1,3-enynes using a chiral ligand-copper hydride complex can furnish axially chiral allenes with high enantiomeric ratios. nih.govacs.org This approach avoids the over-reduction of the unsaturated system, preserving valuable functionality within the molecule.
Oxidation Reactions and Their Regioselectivity
The oxidation of the dien-diyne-diol scaffold can occur at several sites: the primary hydroxyl groups or the unsaturated carbon-carbon bonds.
Oxidation of Hydroxyl Groups: The primary alcohols can be oxidized to aldehydes or carboxylic acids depending on the reagent used. Mild oxidizing agents like pyridinium chlorochromate (PCC) will typically yield aldehydes. youtube.com In diols, chemoselective oxidation is possible. For example, some catalytic systems can selectively oxidize a secondary alcohol in the presence of a primary alcohol. researchgate.net Furthermore, if a primary diol is oxidized, the initial aldehyde can undergo intramolecular cyclization with the remaining hydroxyl group to form a hemiacetal (lactol), which can then be further oxidized to a lactone. youtube.com
Oxidation of the Unsaturated System: The conjugated diene and diyne moieties are susceptible to oxidative cleavage. masterorganicchemistry.com Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the carbon-carbon double and triple bonds, typically resulting in the formation of carboxylic acids or ketones. masterorganicchemistry.com The regioselectivity of such reactions on an unsymmetrical conjugated system can be complex, but methods for the regioselective oxidative cleavage of conjugated dienes have been developed. rsc.org
The outcome of the oxidation is highly dependent on the choice of oxidant and reaction conditions, allowing for targeted modifications of the molecule.
Acetylation and Other Protecting Group Strategies
In the multistep synthesis of complex molecules like this compound, the strategic protection and deprotection of reactive functional groups is paramount. The hydroxyl (-OH) groups of the diol are often targeted for protection to prevent undesired side reactions during transformations at the alkene or alkyne moieties. A good protecting group should be easy to introduce and remove, stable under various reaction conditions, and should not interfere with other synthetic steps. pressbooks.pub
Acetylation , the formation of an ester group (acetate), is a common and effective strategy for protecting alcohols. libretexts.org This is typically achieved by reacting the diol with acetic anhydride or acetyl chloride in the presence of a base. The resulting acetate esters are generally stable under neutral and acidic conditions but can be readily cleaved by basic hydrolysis (e.g., using sodium hydroxide) or acidic conditions to regenerate the alcohol. wikipedia.orgcommonorganicchemistry.com This reversible protection allows for selective reactions elsewhere in the molecule.
Beyond acetylation, a variety of other protecting groups are available for alcohols, offering a range of stabilities and deprotection conditions. This orthogonality allows chemists to selectively protect and deprotect different hydroxyl groups within the same molecule. Silyl ethers, such as Trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS) ethers, are widely used. libretexts.org They are typically installed using the corresponding silyl chloride and a base and are removed by treatment with a fluoride ion source, such as Tetra-n-butylammonium fluoride (TBAF). libretexts.org For diols, cyclic acetals and ketals, such as acetonides (formed with acetone), serve as efficient protecting groups for 1,2- and 1,3-diols. highfine.comutsouthwestern.edu These are stable in basic environments but are easily removed with aqueous acid. libretexts.org
Interactive Data Table: Common Protecting Groups for Alcohols
| Protecting Group | Protection Reagent(s) | Deprotection Condition(s) | Stability |
|---|---|---|---|
| Acetyl (Ac) | Acetic Anhydride, Base | Acid or Base | Stable to neutral/mildly acidic conditions |
| Benzyl (Bn) | Benzyl Bromide, Base | Hydrogenolysis | Stable to acid, base, and oxidation |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion (TBAF), Acid | Stable to base and mild acid |
| Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst | Acid (e.g., aq. HCl) | Stable to base, organometallics |
Exploration of Novel Synthetic Pathways for Polyacetylene Frameworks
The construction of complex polyacetylene frameworks, characterized by alternating single, double, and triple bonds, demands highly efficient and selective synthetic methods. Traditional approaches often involve multiple steps and protection-deprotection sequences. To overcome these limitations, modern organic synthesis has focused on developing novel pathways that can build molecular complexity rapidly. Tandem reactions and annulation strategies are at the forefront of this effort, enabling the construction of intricate linear and cyclic polyacetylene-containing structures from simpler precursors.
Tandem Reactions in Complex Molecule Synthesis
Tandem reactions, also known as cascade or domino reactions, are processes in which multiple bond-forming transformations occur in a single synthetic operation without isolating intermediates. rsc.org This approach is highly efficient, reducing reagent consumption, solvent waste, and purification steps, thereby aligning with the principles of green chemistry. nih.gov In the context of polyacetylene synthesis, tandem reactions can be designed to rapidly assemble the conjugated enyne or diyne systems.
Annulation and Spirocyclization Approaches for Related Cyclic Systems
Annulation refers to a ring-forming reaction, while spirocyclization creates a specific bicyclic structure where two rings are joined by a single common atom. These strategies are employed to convert linear polyacetylene precursors into complex cyclic architectures. Enynes and diynes are excellent substrates for such transformations due to the reactivity of their π-systems.
A notable example is the palladium-catalyzed spirocyclization, which can proceed through a cascade of reactions. nih.gov One such reported cascade involves a sequence of a Narasaka–Heck cyclization, C–H activation, and a [4+2] annulation. nih.govresearchgate.net This powerful sequence transforms a relatively simple γ,δ-unsaturated starting material into a complex spirocyclic system in a single operation. The key to this transformation is the formation of a spiropalladacycle intermediate, which then undergoes further reactions to complete the annulation. researchgate.net
Similarly, rhodium(III)-catalyzed C-H functionalization and oxidative annulation of aromatic substrates with 1,3-enynes can produce various heterocycles. nih.gov These reactions often proceed through a key step involving an alkenyl-to-allyl 1,4-metal migration. Furthermore, tandem annulation of 1,3-enynes can lead to functionalized pyridine and pyrrole derivatives through intramolecular cyclization pathways. beilstein-journals.org These advanced catalytic methods demonstrate the potential for converting linear dien-diyne structures into a diverse array of complex cyclic and spirocyclic systems.
Interactive Data Table: Key Reactions in a Palladium-Catalyzed Annulation Cascade
| Reaction Step | Description | Purpose in Cascade |
|---|---|---|
| Narasaka–Heck Cyclization | An intramolecular cyclization of an unsaturated oxime ester. | Forms the initial heterocyclic ring. |
| C–H Activation | The cleavage and functionalization of a typically inert carbon-hydrogen bond. | Creates a key palladacycle intermediate for further reaction. nih.govresearchgate.net |
| [4+2] Annulation | A cycloaddition reaction to form a six-membered ring. | Completes the formation of the final spirocyclic framework. nih.gov |
Theoretical and Computational Investigations of Deca 2,9 Dien 4,6 Diyne 1,8 Diol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules like deca-2,9-dien-4,6-diyne-1,8-diol. These methods can predict molecular geometries, energy levels, and spectroscopic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Furthermore, DFT calculations can map out the potential energy surface of the molecule, identifying not only the ground state but also various transition states and intermediates. This allows for the theoretical exploration of reaction pathways and the calculation of energy barriers for different chemical transformations. For instance, in the study of related diynes, DFT has been used to investigate the mechanisms of reactions like hydrative cyclization and cyclo-isomerization. rsc.org The efficiency of DFT methods also allows for the study of relatively large systems, making it a suitable choice for a ten-carbon backbone molecule like this compound. researchgate.net
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, ECD Spectra)
Computational methods, particularly DFT, are invaluable for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. nih.gov For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be a key tool for its characterization. By calculating the magnetic shielding around each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated.
Similarly, Electronic Circular Dichroism (ECD) spectra, which are crucial for determining the absolute configuration of chiral molecules, can be predicted using time-dependent DFT (TD-DFT). Given that this compound possesses chiral centers at the C1 and C8 positions (if substituted asymmetrically), theoretical ECD spectra would be essential for assigning its stereochemistry. The accuracy of these predictions has been shown to be reliable when benchmarked against experimental data for similar compounds. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides a powerful lens through which to view the intricate details of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone.
Determination of Activation Barriers for Chemical Transformations
A key application of computational chemistry is the determination of activation barriers, which represent the energy required for a chemical reaction to occur. By mapping the reaction pathway from reactants to products via a transition state, the activation energy can be calculated. This information is critical for understanding reaction kinetics and predicting the feasibility of a particular transformation. For reactions involving diynes, such as hydrofunctionalization or metathesis, computational studies have successfully elucidated the operative mechanisms by calculating the activation barriers for different proposed pathways. mdpi.comnih.gov For this compound, this approach could be used to predict its reactivity in various chemical environments and to design catalysts that lower the activation barriers for desired transformations. acs.org
Characterization of Transition States and Intermediates (e.g., Biradical Intermediates)
The fleeting nature of transition states and reactive intermediates makes their direct experimental observation challenging. Computational modeling allows for their detailed characterization, providing information about their geometry, electronic structure, and energy. In the context of diyne chemistry, biradical intermediates are often proposed in thermal or photochemical reactions. Computational studies can confirm the existence of such species and elucidate their role in the reaction mechanism. For example, in the Bergman cyclization of enediynes, a related class of compounds, computational chemistry has been instrumental in characterizing the p-benzyne biradical intermediate. Similar approaches could be applied to investigate the potential for this compound to form biradical intermediates under specific conditions, which would be crucial for understanding its potential applications in materials science or as a precursor in organic synthesis.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior and conformational landscape. aip.org For a flexible molecule like this compound, with its rotatable single bonds, numerous conformations are possible.
MD simulations can be used to explore the different spatial arrangements the molecule can adopt and to determine their relative populations. This is particularly important for understanding how the molecule might interact with other molecules, such as enzymes or receptors, in a biological context. By simulating the molecule's movement over time, researchers can identify the most stable conformations and the energy barriers between them. For diols, MD simulations have been used to study the influence of intramolecular and intermolecular hydrogen bonding on their conformational preferences. nih.govkcl.ac.uk This type of analysis for this compound would provide valuable insights into its physical properties and biological activity.
Structure-Property Relationship Studies via In Silico Methods
In silico methods, which utilize computer simulations and computational chemistry, are powerful tools for investigating the relationship between the molecular structure of a compound and its inherent properties. For a molecule like this compound, these studies can predict its geometry, electronic behavior, and potential reactivity without the need for laboratory synthesis and experimentation. Such computational approaches are integral to modern drug discovery and materials science, offering insights that guide further research. nih.govmdpi.com
The core of in silico analysis lies in solving the Schrödinger equation for a given molecule, often using approximations to make the calculations feasible. Density Functional Theory (DFT) is a common and effective method for studying conjugated systems like polyynes and enediynes. nih.govresearchgate.netbohrium.com These calculations can elucidate various molecular properties that are crucial for understanding the compound's behavior.
Molecular Geometry and Electronic Properties
Key electronic properties that can be determined through in silico methods include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.
While specific computational data for this compound is not available in the public domain, the following table provides an illustrative example of typical data that would be generated from a DFT study of a similar polyyne diol.
Table 1: Illustrative Calculated Properties of a Poly-yne Diol System
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies, often conducted in silico, aim to connect specific structural features of a molecule to its biological activity. nih.govuni-bonn.deuni-bonn.de For a compound like this compound, which belongs to a class of natural products with known biological potential, understanding its SAR is of significant interest. nih.gov
The conjugated system of double and triple bonds in the carbon chain is a key feature. This extended π-system is often associated with the ability to interact with biological macromolecules. The terminal hydroxyl (-OH) groups can participate in hydrogen bonding, which is a crucial interaction in many biological systems.
In silico docking studies could be employed to predict how this compound might bind to the active site of a specific protein or enzyme. These simulations provide a visual and energetic representation of the potential binding mode, highlighting key interactions between the compound and the protein's amino acid residues.
The following table illustrates the type of data that could be generated from an in silico SAR analysis, hypothesizing potential interactions based on the structure of this compound.
Table 2: Illustrative In Silico Structure-Activity Relationship Analysis for this compound
| Molecular Feature | Potential Role in Biological Activity | Type of Interaction |
|---|---|---|
| Diyne Moiety (-C≡C-C≡C-) | Potential for interaction with metallic centers in enzymes; contributes to the rigidity of the molecule. | Coordination, van der Waals forces |
| Hydroxyl Groups (-OH) | Can act as hydrogen bond donors and acceptors, facilitating binding to protein active sites. | Hydrogen bonding |
| Alkene Groups (-CH=CH-) | Contributes to the overall shape and electronic properties of the conjugated system. | π-π stacking, hydrophobic interactions |
Polymerization and Supramolecular Chemistry of Dien Diyne Diols
Solid-State Polymerization Phenomena of Conjugated Diacetylenes
Solid-state polymerization of conjugated diacetylenes is a diffusionless, lattice-controlled process. mdpi.com It requires a specific alignment of the monomer molecules within the crystal, which then react under external stimuli to form a highly ordered, conjugated polymer chain.
The initiation of polymerization in diacetylene crystals, including by extension Deca-2,9-dien-4,6-diyne-1,8-diol, can be triggered by various energy sources. The kinetics of these reactions are complex and highly dependent on the crystalline phase.
Thermal Initiation: Heating a suitable monomer crystal can provide the necessary activation energy for polymerization. The kinetics of thermally stimulated polymerization in diacetylenes often show autocatalytic behavior, characterized by an induction period followed by a rapid reaction phase. mdpi.com
UV Initiation: Irradiation with ultraviolet light is a common method to initiate the polymerization. The reaction is photochemically driven, proceeding through electronically excited states of the monomer.
Gamma-Ray Initiation: High-energy gamma radiation can also induce polymerization. This method often generates radical species within the crystal lattice that initiate the chain reaction.
Kinetic investigations using techniques like differential scanning calorimetry (DSC) show that solid-state polymerization often involves multiple steps, as evidenced by an effective activation energy that changes as the reaction progresses. mdpi.com For instance, in the solid-state polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate), a model diacetylene, the activation energy was found to increase significantly with conversion, highlighting the multistep nature of the kinetics. mdpi.com
| Initiation Method | General Characteristics for Diacetylenes |
| Thermal | Requires heating below the monomer's melting point; often exhibits autocatalytic kinetics. mdpi.com |
| UV Light | Common and efficient; proceeds via excited state intermediates. |
| Gamma-Rays | High-energy initiation; creates radical centers to start polymerization. |
The polymerization of diacetylenes proceeds via a 1,4-addition reaction mechanism. In this topochemical process, adjacent monomer units, pre-aligned in the crystal lattice, react to form a polymer chain. The reaction is initiated by the formation of a reactive intermediate, such as a diradical or carbene, at one monomer unit. This intermediate then attacks a neighboring monomer, adding to it and regenerating the reactive center at the new chain end. This process repeats, propagating the polymer chain through the crystal.
The key steps in the mechanism are:
Initiation: Formation of a reactive species (dimer) via thermal or photo-activation.
Propagation: Stepwise 1,4-addition of subsequent monomer units to the growing polymer chain end. This involves specific rotations and small translations of the monomers.
Termination: The chain growth may terminate due to crystal defects, impurities, or the depletion of suitably aligned monomers.
The entire process occurs within the confines of the monomer crystal, with minimal displacement of the molecules from their lattice sites, leading to a polymer crystal that is a pseudomorph of the original monomer crystal.
The success and outcome of the solid-state polymerization are critically dependent on the geometric arrangement of the monomer molecules in the crystal. For a diacetylene like this compound to polymerize, its molecules must pack in a specific orientation that facilitates the 1,4-addition reaction.
The reactivity is governed by the Schmidt criteria for topochemical reactions, adapted for diacetylenes. This involves the distance and orientation of the reactive diyne rods. The resulting polymer morphology is a direct template of the monomer crystal's packing, often yielding macroscopic, nearly defect-free polymer single crystals with a chain-extended conformation. Any variations or defects in the monomer crystal packing will be translated into the final polymer structure, affecting its properties.
| Parameter | Ideal Value for Topochemical Polymerization | Significance |
| Monomer Repeat Distance (d) | ~4.9 Å | This distance corresponds to the length of the repeating unit in the resulting polymer chain. |
| Stacking Angle (γ) | ~45° | This angle describes the tilt of the diacetylene rod with respect to the stacking axis, allowing for optimal orbital overlap between adjacent monomers. |
| Inter-chain Distance | < 4.0 Å | The distance between the reactive C1 and C4 atoms of adjacent monomers must be close enough for bonding to occur. |
Characterization of Poly(dien-diyne) Structures
The polymer resulting from the polymerization of this compound is a polydiacetylene. The characterization of its structure reveals a highly regular, conjugated backbone responsible for its unique properties.
The conjugated backbone of polydiacetylenes can be described by two primary resonance structures: the en-yne form and the butatriene form.
En-yne Structure: This model represents the backbone as a series of alternating double, single, and triple bonds (=CR–C≡C–CR=). This is generally considered the ground state and the most accurate representation for most polydiacetylenes. It features a distinct sequence of bond lengths.
Butatriene Structure: This model depicts the backbone with a sequence of cumulative double bonds (–CR=C=C=CR–). This structure is typically considered a higher-energy excited state. The transition from the en-yne to the butatriene form can be induced by external stimuli like heat or mechanical stress, often leading to the characteristic color changes (e.g., blue to red) observed in these materials.
Because solid-state polymerization is a topochemical reaction, the resulting polydiacetylene is typically highly crystalline. researchgate.net The reaction often proceeds as a single-phase process where the polymer chains grow within the monomer lattice, preserving the three-dimensional order. This method allows for the synthesis of large, high-perfection polymer single crystals that are unattainable through conventional solution-based polymerization techniques.
These crystalline polymers can undergo phase transitions. Thermochromic phase transitions are common, where heating the polymer causes a reversible change in color. This is attributed to conformational changes in the polymer backbone and alterations in the side-group packing, which affects the electronic structure of the conjugated system. These transitions are a key feature of polydiacetylenes and are exploited in various sensing applications.
Supramolecular Assembly and Host-Guest Chemistry
The unique molecular structure of this compound, featuring both hydrogen-bond donating and accepting hydroxyl groups and a π-conjugated backbone, makes it an excellent candidate for constructing ordered supramolecular assemblies. These assemblies are governed by a variety of non-covalent interactions, leading to the formation of well-defined, higher-order structures.
The self-assembly of diol systems, particularly those containing rigid diacetylene or polyyne fragments, is primarily driven by a combination of directional hydrogen bonding and weaker, non-directional van der Waals forces. The hydroxyl groups of this compound are expected to be the primary drivers of self-assembly through the formation of strong and directional hydrogen bonds. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
The table below summarizes the key intermolecular interactions expected to govern the self-assembly of this compound.
| Interaction Type | Description | Potential Role in Assembly |
| Hydrogen Bonding | Strong, directional interaction between the hydroxyl (-OH) groups. | Primary driving force for the formation of ordered structures like chains and sheets. |
| π-π Stacking | Non-covalent interaction between the electron clouds of the conjugated diene-diyne systems. | Contributes to the stability of the assembly and influences the electronic properties of the resulting material. |
| Van der Waals Forces | Weak, non-specific attractions between the aliphatic portions of the molecules. | Influence the overall packing density and ordering of the alkyl chains. |
The ability of this compound to form well-defined hydrogen-bonded networks makes it a promising candidate for the formation of clathrates and co-crystals. A clathrate is a compound in which molecules of one substance are physically trapped within the crystal lattice of another. In the case of this compound, the self-assembled network could potentially create cavities or channels capable of hosting small guest molecules.
Co-crystallization, the process of forming a crystalline solid that consists of two or more different molecules in the same crystal lattice, is another avenue for exploiting the intermolecular interactions of this diol. By selecting appropriate co-formers that can participate in hydrogen bonding or other non-covalent interactions with the hydroxyl groups or the π-system of the diol, it is possible to design and synthesize novel crystalline materials with tailored properties. For example, co-crystallization with other hydrogen-bond acceptors or donors could lead to the formation of robust, multi-component supramolecular architectures.
The engineering of supramolecular architectures from diynediols like this compound involves the rational design and control of the self-assembly process to create materials with specific functions. A key aspect of this is the potential for topochemical polymerization. If the diol molecules can be pre-organized in the solid state such that the diyne units of adjacent molecules are in close proximity and appropriately oriented, exposure to UV light or heat can trigger a solid-state polymerization reaction. This results in the formation of highly ordered, conjugated polydiacetylene chains within the crystalline matrix.
The properties of the resulting polymer, such as its color (often intensely colored), conductivity, and nonlinear optical response, are highly dependent on the initial packing of the monomer units in the crystal. Therefore, by controlling the supramolecular assembly of this compound through techniques like co-crystallization or the use of specific solvents, it may be possible to engineer the properties of the resulting polymer.
The table below outlines potential strategies for engineering supramolecular architectures with this compound.
| Engineering Strategy | Description | Desired Outcome |
| Co-crystallization | Introducing a second molecular component (co-former) to interact with the diol via non-covalent bonds. | Control over the crystal packing and, consequently, the topochemical reactivity and physical properties of the resulting polymer. |
| Solvent Selection | Utilizing different solvents during crystallization to influence the resulting polymorph and molecular packing. | Formation of different supramolecular isomers with distinct properties. |
| Host-Guest Chemistry | Incorporating guest molecules into the crystalline lattice of the diol. | Creation of functional materials where the guest molecules can be released or can influence the properties of the host framework. |
Advanced Research Applications and Methodological Contributions in Chemical Sciences
Development of Novel Organic Reaction Methodologies and Catalysis
The synthesis of Deca-2,9-dien-4,6-diyne-1,8-diol and its analogs is a key area of research, driving the development of innovative reaction methodologies. The construction of the dien-diyne motif requires precise control over reactivity and stereochemistry, leading to the exploration of advanced catalytic systems.
Efficient synthesis of related structures, such as deca-1,9-diene-4,6-diyne, has been achieved through the allylation of Favorsky reaction products using phase-transfer catalysis. researchgate.net This method, employing a CuI–K2CO3–Na2SO3–BTEAC–H2O–C6H6 system, provides high yields (87–96%) and is scalable, demonstrating a practical route to the core carbon skeleton. researchgate.net
For the polymerization of acetylenic monomers, including functionalized diols, transition metal catalysts are predominantly used. mdpi.com Catalytic systems for creating polyacetylenes are varied, each with specific advantages:
Ziegler-Natta Catalysts : Systems like Ti(OiPr)₄/Al(C₂H₅)₃ or Ti(O-n-Bu)₄ and AlEt₃ are commonly used to polymerize acetylene (B1199291) and its derivatives. wikipedia.orgrsc.org These catalysts can produce highly crystalline, free-standing films of polyacetylene. iosrjournals.org The polymerization temperature can be used to control the cis/trans geometry of the resulting polymer chain. wikipedia.orgresearchgate.net
Luttinger Catalysts : Composed of a Group VIII metal complex (e.g., nickel chloride) and a reducing agent, these catalysts can produce high molecular weight polyacetylene and have the advantage of functioning in hydrophilic solvents. iosrjournals.org
Rhodium(I) Complexes : These modern catalysts are particularly valuable for polymerizing monosubstituted acetylenes. mdpi.com They show high stability and tolerance towards various functional groups, including the nucleophilic hydroxyl groups present in this compound, which expands the range of accessible functional polymers. mdpi.com
The development of these catalytic methods is crucial not only for the synthesis of the monomer itself but also for its subsequent polymerization into materials with tailored properties.
Table 1: Catalytic Systems for Polyacetylene Synthesis
| Catalyst Type | Example System | Key Features | Citations |
|---|---|---|---|
| Ziegler-Natta | Ti(O-n-Bu)₄−AlEt₃ | Produces crystalline films; allows cis/trans control. | wikipedia.orgrsc.orgiosrjournals.org |
| Luttinger | Group VIII Metal + Reducing Agent | Works in hydrophilic solvents; yields high molecular weight polymer. | iosrjournals.org |
| Rhodium-Based | Rhodium(I) Complexes | High tolerance for functional groups (e.g., -OH, -NH₂). | mdpi.com |
Exploration as Precursors for Advanced Materials Science
The rigid, conjugated structure of this compound makes it an excellent precursor for a variety of advanced materials. Its ability to undergo polymerization leads to the formation of highly ordered, functional polymers with significant potential in materials science.
This compound is a diacetylene, a class of monomers known to undergo topochemical polymerization in the solid state. rloginconsulting.comoup.com This process, initiated by heat or UV radiation, can convert crystalline monomers into highly ordered, conjugated polymers known as polydiacetylenes (PDAs). rloginconsulting.comoup.com The resulting PDA features a backbone of alternating double and triple bonds, giving rise to unique optical and electronic properties. nih.gov
The polymerization of diacetylenes is highly dependent on the packing of the monomers in the crystal lattice. rloginconsulting.com The specific stereochemistry and the presence of hydroxyl groups in this compound would influence this packing, allowing for the design of specific polymer architectures. A key characteristic of these polymers is their chromatic response to external stimuli; the conjugated backbone of PDAs leads to strong absorption in the visible spectrum, and perturbations from heat, mechanical stress, or chemical interactions can cause dramatic and visible color changes. oup.comnih.gov
The conjugated backbone formed from the polymerization of diacetylenes like this compound provides a pathway for charge transport, making these materials promising organic semiconductors. rloginconsulting.com Doped polyacetylene, in its basic form, can exhibit exceptionally high electrical conductivity, making it a candidate for use as an electrode material in lightweight rechargeable batteries or as conductive wiring. iosrjournals.org
Polydiacetylene (PDA) thin films and self-assembled monolayers have been studied for their distinct electronic properties. acs.org When integrated into electronic devices, these materials can act as active charge-carrying layers. rloginconsulting.com Furthermore, the mechanochromic and thermochromic properties of PDAs are of great interest for optoelectronic applications, such as sensors and imaging devices, where a change in color or fluorescence signals a response to an external stimulus. oup.comnih.gov The ability to tune the electronic properties through chemical modification of the side chains—in this case, the terminal alcohol groups of the diol—offers a route to custom-designed materials for specific electronic functions. nih.govacs.org
Table 2: Properties and Applications of Polydiacetylene (PDA)-Based Materials
| Property | Description | Potential Application | Citations |
|---|---|---|---|
| High Conductivity (when doped) | The conjugated system facilitates electron movement along the polymer chain. | Organic electrodes, "plastic electronics". | iosrjournals.orgglobethesis.com |
| Chromatic Response | Undergoes color change (e.g., blue to red) upon external stimuli. | Sensors, indicators, imaging agents. | oup.comnih.gov |
| Nonlinear Optical Properties | The extended π-electron system interacts strongly with light. | Photonics, optical switching. | mdpi.com |
| Semiconductivity | Can transport charge, acting as a p-type or n-type material. | Organic field-effect transistors (OFETs), organic solar cells. | rloginconsulting.com |
The carbon-rich backbone of polyacetylenes serves as a viable starting point for the synthesis of complex carbon nanomaterials. Research has explored the transformation of polyacetylene chains into more elaborate carbon structures. For instance, it has been proposed that polyacetylene can undergo a thermal Diels-Alder reaction to form graphitic structures, which could then anneal into carbon nanotubes. nasaspaceflight.com
Furthermore, helical polyacetylenes, which can be synthesized using specific catalytic systems, have been identified as potential precursors for helical graphite. mdpi.com In a different approach, functional polyacetylenes are used as dispersing agents for pre-existing carbon nanotubes (CNTs). globethesis.com The polymer wraps around the CNTs, improving their solubility and processability while creating a hybrid material that combines the mechanical strength and conductivity of the CNT with the photoelectronic properties of the conjugated polymer. globethesis.com This demonstrates that the polymer derived from this compound could be instrumental in the fabrication and functionalization of CNT-based composites. globethesis.com
Investigation into Broader Biological Relevance of Polyacetylene Scaffolds
Beyond materials science, the polyacetylene scaffold is a recurring motif in natural products with significant biological activity. This has prompted investigations into its broader relevance in biochemistry and medicine.
The compound (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is itself a natural product, and polyacetylenes as a class are known for their wide array of biochemical functions. nih.govpureonebio.com Natural product scaffolds are a cornerstone of drug discovery and chemical biology, providing structurally unique and biologically relevant starting points for creating screening libraries. nih.gov
The rigid, well-defined structure of this compound, combined with its functional handles (hydroxyl groups), makes it an attractive core for building a library of diverse small molecules. These libraries can then be used to probe biological systems and identify new protein targets or signaling pathways. Moreover, the polymerization of this monomer into polydiacetylenes opens up another avenue for creating biological tools. nih.gov PDA-based sensors can be functionalized with biological recognition elements (e.g., antibodies, peptides) and used for high-sensitivity detection of viruses, proteins, and other biomolecules through colorimetric or fluorescent readouts. nih.gov This dual potential—as a core for small molecule libraries and as a monomer for functional biosensors—highlights the significant contribution of the this compound scaffold to the development of chemical biology tools.
Structure-Activity Relationship Studies for Chemical Diversification
Detailed research findings and data tables for the structure-activity relationship of this compound are not available in the current body of scientific literature.
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for Deca-2,9-dien-4,6-diyne-1,8-diol?
- Answer : The compound features conjugated diyne and diene groups, with hydroxyls at positions 1 and 7. Its stereochemistry (S,E configuration) is critical for bioactivity. Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY) to resolve olefinic and acetylenic proton signals, supplemented by optical rotation analysis to confirm absolute configuration (e.g., 8S in related compounds) . Mass spectrometry (HRMS) validates the molecular formula (C₁₀H₁₀O₂), while UV-vis spectroscopy identifies conjugated systems .
Q. How is this compound typically isolated from natural sources like Toricellia angulata?
- Answer : Extraction involves polar solvents (e.g., methanol/water mixtures) to preserve thermolabile polyacetylenes. Column chromatography (silica gel, Sephadex LH-20) separates crude extracts, followed by HPLC (C18 columns, isocratic elution with acetonitrile/water) for purity >90% . Fractionation is guided by bioactivity assays, such as antimicrobial or anti-inflammatory screens .
Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?
- Answer : Store lyophilized powder at -20°C for long-term stability (3+ years). In solution (DMSO), aliquot and store at -80°C to prevent freeze-thaw degradation. Avoid exposure to light/oxygen due to diyne susceptibility to oxidation . Purity should be verified via HPLC before critical experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivities between this compound and structurally similar polyacetylenes?
- Answer : Bioactivity discrepancies (e.g., antimicrobial vs. anti-inflammatory) may stem from stereochemical differences (S vs. R configurations) or assay conditions. For example, (S,E)-isomers from Toricellia angulata show anti-inflammatory activity via NF-κB inhibition, while (R,E)-analogs lack this effect . Comparative studies using enantiomerically pure standards and standardized assays (e.g., LPS-induced macrophage models) are essential .
Q. What strategies optimize HPLC or GC-MS parameters for analyzing thermolabile polyacetylenes like this compound?
- Answer : Use low-temperature HPLC (4°C column compartment) with short run times to prevent thermal degradation. Mobile phases with 0.1% formic acid enhance peak resolution for polar polyynes. GC-MS requires derivatization (e.g., silylation) to improve volatility, paired with electron ionization (EI) for fragment pattern matching . Validate methods with spiked recovery experiments .
Q. What synthetic biology approaches are being explored for heterologous production of this compound?
- Answer : Pathway engineering in E. coli or yeast focuses on expressing polyacetylene synthase genes from Toricellia angulata. Challenges include balancing redox cofactors (NADPH) for diyne formation and avoiding cytotoxicity from reactive intermediates. Recent advances use modular vectors for combinatorial expression of fatty acid desaturases and acetylenases .
Methodological Notes
- Data Contradiction Analysis : Cross-validate bioactivity claims using orthogonal assays (e.g., ELISA for cytokine profiling vs. transcriptional reporter systems) .
- Experimental Design : Include chiral resolution steps (e.g., chiral HPLC with amylose columns) to isolate enantiomers for structure-activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
